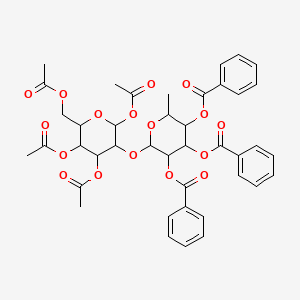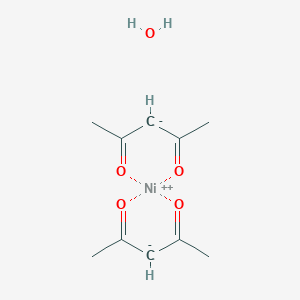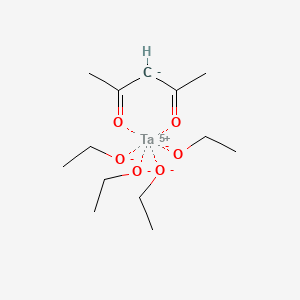
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose: is a complex carbohydrate derivative. It is often used in biochemical research, particularly in the study of glycosylation processes and carbohydrate-protein interactions. The compound is characterized by its multiple acetyl and benzoyl protective groups, which make it a valuable intermediate in synthetic organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose typically involves the protection of hydroxyl groups in galactopyranose and fucopyranosyl units. The process generally includes:
Acetylation: The hydroxyl groups of D-galactopyranose are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Benzoylation: The hydroxyl groups of a-L-fucopyranosyl are benzoylated using benzoyl chloride in the presence of a base such as pyridine.
These steps are carried out under controlled conditions to ensure selective protection of the hydroxyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose can undergo several types of chemical reactions:
Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Glycosylation: The compound can participate in glycosylation reactions to form glycosidic bonds with other carbohydrate units or aglycones.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be done using sodium hydroxide or potassium hydroxide.
Glycosylation: Common reagents include glycosyl donors like trichloroacetimidates and catalysts such as boron trifluoride etherate.
Major Products
Hydrolysis: The major products are the deprotected sugars, D-galactopyranose and a-L-fucopyranosyl.
Glycosylation: The major products are glycosides formed by the linkage of the carbohydrate units.
Wissenschaftliche Forschungsanwendungen
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose primarily involves its role as a glycosyl donor or acceptor in glycosylation reactions. The protective groups (acetyl and benzoyl) are removed under specific conditions to expose the reactive hydroxyl groups, which then participate in the formation of glycosidic bonds. This process is crucial in the synthesis of complex carbohydrates and glycoconjugates, which are important in various biological functions and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-D-galactopyranose: Another acetylated sugar derivative used in glycosylation reactions.
2,3,4,6-Tetra-O-benzoyl-D-galactopyranose: A benzoylated sugar derivative with similar protective groups.
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose is unique due to its combination of acetyl and benzoyl protective groups, which provide selective protection and deprotection strategies. This makes it a versatile intermediate in the synthesis of complex carbohydrates and glycoconjugates, offering more flexibility in synthetic routes compared to compounds with only acetyl or benzoyl groups .
Eigenschaften
Molekularformel |
C41H42O17 |
|---|---|
Molekulargewicht |
806.8 g/mol |
IUPAC-Name |
[4,5-dibenzoyloxy-2-methyl-6-[2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C41H42O17/c1-22-31(55-37(46)27-15-9-6-10-16-27)33(56-38(47)28-17-11-7-12-18-28)35(57-39(48)29-19-13-8-14-20-29)40(50-22)58-36-34(52-25(4)44)32(51-24(3)43)30(21-49-23(2)42)54-41(36)53-26(5)45/h6-20,22,30-36,40-41H,21H2,1-5H3 |
InChI-Schlüssel |
GIVZWLZTZAUPTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12325972.png)
![2-[Carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12325977.png)


![7-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12326011.png)

![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326023.png)
![Carbamic acid, [(1S)-2-cyclohexyl-1-[(2S,4R)-tetrahydro-4-(1-hydroxy-1-methylethyl)-5-oxo-2-furanyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326026.png)

![1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12326039.png)


![Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-](/img/structure/B12326047.png)
![DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-](/img/structure/B12326048.png)
